1-isopropyl-1H-pyrrole-2-carboxylic acid
Overview
Description
“1-isopropyl-1H-pyrrole-2-carboxylic acid” is a chemical compound with the molecular formula C8H11NO2 and a molecular weight of 153.18 . It is a derivative of pyrrole, which is a heterocyclic aromatic organic compound .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom, attached to a carboxylic acid group and an isopropyl group .Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . Its boiling point is approximately 320.4±30.0°C at 760 mmHg .Scientific Research Applications
Biomedical Applications : Carboxylic acid-functionalized polypyrrole, a derivative of pyrrole-2-carboxylic acid, has shown potential in biomedical applications. A study conducted by Maeda, Corradi, and Armes (1995) found that these compounds have higher optical absorbance compared to commercial equivalents, suggesting their use as marker particles in immunodiagnostic assays (Maeda, Corradi, & Armes, 1995).
Bioactive Conducting Platforms : Lee, Serna, Nickels, and Schmidt (2006) synthesized a polypyrrole derivative with carboxylic acid functionality, which when surface-modified, demonstrated improved cell attachment and spreading. This indicates its potential as a bioactive conducting platform for biomedical purposes, such as in tissue regeneration or as coatings for neural probes (Lee, Serna, Nickels, & Schmidt, 2006).
Pharmaceutical Synthesis : Research by Singh, Sawant, and Dixneuf (2016) highlights the use of pyrrole- and indole-fused isocoumarins, synthesized from pyrrole-2-carboxylic acid derivatives, in pharmaceuticals. Their one-pot synthesis method could be key in developing new pharmacophores (Singh, Sawant, & Dixneuf, 2016).
Enzymatic Catalysis : Kausaite-Minkstimiene et al. (2015) explored the enzymatic catalysis of pyrrole-2-carboxylic acid to produce poly(pyrrole-2-carboxylic acid) particles. This environmentally friendly synthesis method opens up possibilities for green chemistry applications (Kausaite-Minkstimiene et al., 2015).
Nanocatalysts : Pyrrole-2-carboxylic acid functionalized magnetic nanoparticles have been manufactured and characterized for their catalytic activity, as studied by Poormirzaei (2020). This research demonstrates the potential of these materials in green chemistry and antibacterial applications (Poormirzaei, 2020).
Safety and Hazards
Mechanism of Action
Pyrrole Derivatives and Their Biological Activities
Pyrrole is an important heterocyclic system that provides the skeleton to many bioactive compounds . Various bioactive aromatic compounds containing the pyrrole nucleus have shown clinical and biological applications . Pyrrole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Synthesis of Pyrrole Derivatives
The synthesis of pyrrole derivatives often involves the condensation of carbamates with tetrahydrofuran derivatives, yielding N-alkoxycarbonyl pyrroles . Another method involves the conversion of primary diols and amines to pyrroles, catalyzed by a stable manganese complex .
Properties
IUPAC Name |
1-propan-2-ylpyrrole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-6(2)9-5-3-4-7(9)8(10)11/h3-6H,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBNKBSYOGPUMHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1041644-48-7 | |
Record name | 1-(propan-2-yl)-1H-pyrrole-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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